Isodillapiole

Descripción

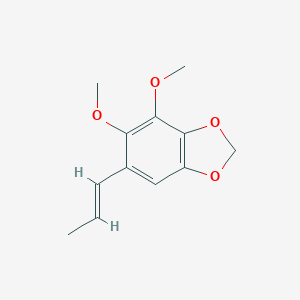

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDZKYGAFWDLGE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isodillapiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17672-89-8, 23731-63-7 | |

| Record name | Isodillapiole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodillapiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 56 °C | |

| Record name | Isodillapiole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of Precursors

Botanical Sources of Dillapiole (B1196416)

Isodillapiole is often found alongside its isomer, dillapiole, in the essential oils of various plants, particularly within the Piperaceae family. wikipedia.org

Piper aduncum, commonly known as spiked pepper, is a prolific shrub found in the Amazon Rainforest and other subtropical regions. parasite-journal.orgnih.gov It is a significant natural source of dillapiole, which can be chemically converted to isodillapiole. researchgate.netnih.govnih.gov The essential oil extracted from the leaves of P. aduncum can be rich in dillapiole, with concentrations varying widely, sometimes reaching up to 82.2%. researchgate.netresearchgate.net However, the chemical composition of the essential oil can differ depending on the geographical origin of the plant. nih.govnih.gov For instance, specimens from the Brazilian Amazon are often rich in dillapiole, while those from the Atlantic Forest may contain different compounds. nih.govcapes.gov.br Isodillapiole can be obtained from the dillapiole-rich essential oil through an isomerization reaction. researchgate.netnih.govnih.gov

While P. aduncum is a primary source, other species within the extensive Piper genus also produce related phenylpropanoids. nih.govtandfonline.com The Piperaceae family is known for its chemical diversity, producing a range of compounds including phenylpropanoids, lignans, and alkaloids. tandfonline.com For example, semi-synthetic compounds derived from P. arboreum and P. marginatum also belong to the phenylpropanoid group. nih.gov Research has also been conducted on the essential oils of other Piper species like P. dilatatum, which contains various terpenoid and phenylpropanoid compounds. researchgate.net

Table 1: Botanical Sources of Dillapiole and Isodillapiole

| Botanical Source | Family | Primary Compound | Related Information |

|---|---|---|---|

| Piper aduncum | Piperaceae | Dillapiole | A primary source for obtaining isodillapiole through isomerization. researchgate.netnih.govnih.gov |

| Piper arboreum | Piperaceae | Phenylpropanoids | Source of semi-synthetic phenylpropanoids. nih.gov |

| Piper marginatum | Piperaceae | Phenylpropanoids | Source of semi-synthetic phenylpropanoids. nih.gov |

| Piper dilatatum | Piperaceae | Terpenoids and Phenylpropanoids | Contains a variety of related compounds. researchgate.net |

| Anethum graveolens (Dill) | Apiaceae | Dillapiole and Apiole | Young seedlings accumulate high levels of these compounds. nih.gov |

| Polemannia montana | Apiaceae | Isodillapiole | Has been reported to contain isodillapiole. nih.gov |

Piper aduncum as a Primary Source

Biosynthetic Pathways of Dillapiole and Related Phenylpropanoids

The formation of isodillapiole and its precursor, dillapiole, is a result of the broader phenylpropanoid pathway in plants. parasite-journal.orgtandfonline.com This pathway is responsible for the synthesis of a wide array of natural products from the amino acid phenylalanine. tandfonline.comtestbook.com

The biosynthesis of dillapiole involves a series of enzymatic reactions that modify precursor molecules. researchgate.netrsc.orgvapourtec.com In dill (Anethum graveolens), a specific enzyme, O-methyltransferase 1 (AgOMT1), plays a crucial role. nih.gov This enzyme facilitates the conversion of 6-hydroxymyristicin to dillapiole through methylation. nih.gov The process involves cytochrome P450 enzymes, which are a large group of enzymes involved in the metabolism of various compounds. researchgate.net The formation of the methylenedioxy bridge, a key structural feature of dillapiole and isodillapiole, is also an important enzymatic step.

The fundamental precursor for the phenylpropanoid pathway is the amino acid L-phenylalanine. tandfonline.comtestbook.com Through a series of enzymatic steps, phenylalanine is converted into various intermediates. testbook.com For the biosynthesis of dillapiole, myristicin (B1677595) is a key intermediate. Further hydroxylation and methylation steps, catalyzed by specific enzymes, lead to the formation of dillapiole. nih.gov The isomerization of the allyl side chain of dillapiole to a propenyl side chain results in the formation of isodillapiole. nih.govnih.gov

Synthetic Methodologies and Derivatization

Semisynthesis of Isodillapiole from Dillapiole (B1196416)

The most common method for producing isodillapiole is through the semisynthesis from dillapiole, which is readily available from sources like the essential oil of Piper aduncum. embrapa.br This process primarily involves the isomerization of the allyl side chain of dillapiole.

The conversion of dillapiole to isodillapiole is achieved by shifting the position of the double bond in the propyl side chain from the terminal (allyl) position to an internal position. researchgate.net This isomerization is typically an equilibrium-driven process that can be catalyzed by a base. embrapa.br

A frequently employed method involves refluxing dillapiole with a solution of potassium hydroxide (B78521) (KOH) in ethanol. embrapa.br This reaction creates a more stable, conjugated system where the double bond is in conjugation with the benzene (B151609) ring, resulting in the formation of isodillapiole. The general reaction scheme is as follows:

Dillapiole is treated with an alcoholic solution of a strong base, such as potassium hydroxide, and heated under reflux to facilitate the migration of the double bond.

The yield for this isomerization reaction can be quite high, with reports of up to 81%. embrapa.br Another approach involves the use of a thermal thiophenol-air system, which has been shown to be effective for similar olefin isomerizations, providing high yields of the desired E-isomer. acs.org

Following the isomerization reaction, the resulting mixture contains isodillapiole along with any unreacted dillapiole and potential byproducts. Purification is essential to isolate isodillapiole in a high state of purity. Flash column chromatography is a widely used and effective technique for this purpose. tandfonline.com

The basic principles of flash column chromatography involve the use of a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. rochester.edurochester.eduyoutube.com The separation is based on the differential adsorption of the components of the mixture onto the stationary phase and their solubility in the mobile phase.

For the purification of isodillapiole, a silica gel column is often employed. tandfonline.comresearchgate.net The crude product is loaded onto the column, and a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is passed through the column under pressure. researchgate.net The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure isodillapiole. mit.edu The selection of the solvent system is critical and is often determined by preliminary TLC analysis to achieve an optimal retention factor (Rf) of around 0.3 for the target compound. ucsb.edu

Isodillapiole can exist as two geometric isomers, (E) and (Z), due to the presence of the internal double bond. The relative orientation of the substituents on the double bond defines the isomer. The determination of the isomeric purity and the characterization of these isomers are crucial for understanding the compound's properties and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net Specifically, ¹H NMR spectroscopy can distinguish between the E and Z isomers based on the chemical shifts and coupling constants of the vinylic protons. tsijournals.comresearchgate.net The spatial arrangement of the protons in the E and Z isomers results in different magnetic environments, leading to distinct signals in the NMR spectrum. For instance, the downfield shift of a particular proton in one isomer compared to the other can be attributed to anisotropic effects or intramolecular interactions, such as hydrogen bonding in some cases. researchgate.nettsijournals.com By integrating the signals corresponding to each isomer, the E/Z ratio can be determined. researchgate.net

In addition to ¹H NMR, ¹³C NMR spectroscopy can also provide valuable information for the characterization of the isomers. researchgate.net The chemical shifts of the carbon atoms in the double bond and the adjacent carbons will differ between the E and Z forms.

Purification Techniques for Isodillapiole (e.g., Flash Column Chromatography)

Generation of Isodillapiole Derivatives

Isodillapiole serves as a versatile starting material for the synthesis of a variety of derivatives. These modifications can alter the molecule's physical, chemical, and biological properties.

A common class of isodillapiole derivatives are ethers, which are synthesized by modifying the propenyl side chain. The oxymercuration-demercuration reaction is a widely used method for this purpose. embrapa.br In this two-step process, the alkene (isodillapiole) is first treated with a mercury salt, such as mercury(II) acetate, in the presence of an alcohol. This is followed by a demercuration step, typically using sodium borohydride (B1222165) (NaBH₄), to replace the mercury with a hydrogen atom, resulting in the formation of an ether. libretexts.org

By using different alcohols in the oxymercuration step, a range of ether derivatives can be synthesized. The general reaction is as follows:

Isodillapiole reacts with mercury(II) acetate and an alcohol (R-OH), followed by reduction with sodium borohydride, to yield the corresponding ether derivative.

The following table summarizes the synthesis of various ether derivatives of isodillapiole:

| Derivative Name | Alcohol Used | Reference |

| Methyl Dillapiole Ether | Methanol | embrapa.br |

| Ethyl Dillapiole Ether | Ethanol | embrapa.br |

| Propyl Dillapiole Ether | Propanol (B110389) | embrapa.brresearchgate.netscielo.br |

| n-Butyl Dillapiole Ether | n-Butanol | embrapa.br |

| Octyl Dillapiole Ether | Octanol | embrapa.br |

The Williamson ether synthesis is another classical method that could potentially be employed, involving the reaction of an alkoxide with a suitable alkyl halide. libretexts.org

Beyond simple ethers, a variety of other semisynthetic analogues of isodillapiole have been prepared, expanding the chemical space accessible from this precursor.

Piperidyl Dillapiole: This derivative can be synthesized through a reaction sequence that introduces a piperidine (B6355638) moiety to the side chain. One method involves the reaction of a dillapiole derivative with piperidine. researchgate.netscielo.br

Dihydrodillapiole: This analogue is produced by the reduction of the double bond in the side chain of either dillapiole or isodillapiole. researchgate.nettandfonline.comiari.res.in Catalytic hydrogenation is a common method for this transformation, employing a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Dillapiole Epoxide: Epoxidation of the double bond in the isodillapiole side chain leads to the formation of dillapiole epoxide. embrapa.br This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The epoxide is a reactive intermediate that can be further modified through ring-opening reactions. mdpi.com

Advanced Derivatization Strategies (e.g., Triphenylphosphonium (TPP) Conjugates)

Advanced derivatization strategies for isodillapiole and related allylpolyalkoxybenzenes often focus on enhancing their biological activity by targeting specific cellular organelles. A prominent example of such a strategy is the conjugation with triphenylphosphonium (TPP) cations. TPP is a lipophilic cation that can facilitate the accumulation of molecules within mitochondria, driven by the negative mitochondrial membrane potential. This targeted delivery is a key approach in the development of potent antiproliferative agents. acs.orgmdpi.com

The synthesis of TPP conjugates of isodillapiole and similar natural allylpolyalkoxybenzenes involves multi-step chemical modifications. A general synthetic route includes the initial transformation of the allyl group, followed by the introduction of a linker and subsequent quaternization with triphenylphosphine (B44618). acs.org

One common synthetic pathway begins with the hydroboration-oxidation of the terminal double bond of the allyl side chain of a starting compound like dillapiole (a precursor or isomer of isodillapiole). This reaction yields the corresponding propanol derivative. The resulting alcohol can then be converted into a suitable leaving group, such as a tosylate or a halide. Finally, reaction with triphenylphosphine affords the desired TPP-conjugated product. acs.org

For instance, studies have detailed the synthesis of TPP derivatives of natural allylpolyalkoxybenzenes, including compounds structurally related to isodillapiole, with varying aliphatic linker lengths (three, six, seven, and eight atoms) to investigate the impact of the linker on biological activity. acs.org The key step in forming these conjugates often involves the reaction of an iodinated intermediate with triphenylphosphine, which is refluxed to produce the cationic TPP conjugate. acs.orgvulcanchem.com

The synthesis of TPP conjugates with a hex-3-ene linker has also been described. This process involves a cyclopropyl (B3062369)–homoallyl rearrangement of a corresponding cyclopropyl carbinol with hydrobromic acid, followed by a conjugation reaction of the resulting bromide with triphenylphosphine. acs.org

The table below summarizes the key steps and intermediates in a representative synthesis of TPP conjugates of allylpolyalkoxybenzenes, which is applicable to isodillapiole derivatives.

| Step | Reaction | Reactants | Products | Yield (%) |

| 1 | Hydroboration-Oxidation | Allylpolyalkoxybenzene, Borane-tetrahydrofuran complex, then H₂O₂, NaOH | Polyalkoxyphenyl-1-propanol | High |

| 2 | Iodination | Polyalkoxyphenyl-1-propanol, Iodine, Triphenylphosphine, Imidazole | 1-Iodo-3-polyalkoxyphenylpropane | ~60-80 |

| 3 | Phosphonium Salt Formation | 1-Iodo-3-polyalkoxyphenylpropane, Triphenylphosphine | Polyalkoxyphenylpropyl-triphenylphosphonium iodide | 56-75 |

Biological Activities and Associated Mechanisms

Antileishmanial Efficacy and Cellular Targets

Isodillapiole, a semisynthetic derivative of dillapiole (B1196416), has been investigated for its potential as an antileishmanial agent. Research demonstrates its activity against various forms of the Leishmania parasite, the causative agent of leishmaniasis.

Studies have shown that isodillapiole and its analogues exhibit inhibitory effects against the promastigote forms of several Leishmania species. Promastigotes are the motile, flagellated form of the parasite found in the sandfly vector.

One study highlighted that an isodillapiole derivative, at a concentration of 50 µg/mL, inhibited 96% of viable Leishmania chagasi promastigotes after 72 hours of incubation. researchgate.netscielo.br Other research demonstrated the antileishmanial activity of isodillapiole and its analogs against promastigote forms of Leishmania brasiliensis and Leishmania (L.) amazonensis. scielo.brinpa.gov.br Specifically, against L. amazonensis and L. braziliensis promastigotes, isodillapiole showed IC₅₀ values of 90.5 ± 8.6 µM and 109.8 ± 9.5 µM, respectively. scielo.br Analogs such as isodillapiole, dillapiole propyl ether, and dillapiole isopropyl ether have also been noted to inhibit L. amazonensis promastigotes. scielo.br

Table 1: Antileishmanial Activity of Isodillapiole and its Derivatives against Leishmania Promastigotes This table is interactive. You can sort and filter the data.

| Compound | Leishmania Species | Concentration | % Inhibition | Incubation Time (hours) | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|---|

| Isodillapiole Derivative | L. chagasi | 50 µg/mL | 96% | 72 | - | researchgate.netscielo.brscielo.br |

| Isodillapiole | L. amazonensis | - | - | - | 90.5 ± 8.6 | scielo.br |

| Isodillapiole | L. braziliensis | - | - | - | 109.8 ± 9.5 | scielo.br |

| Dillapiole n-butyl ether (DBE) | L. amazonensis | - | - | 72 | 1.6 | scielo.br |

The precise cellular mechanisms by which isodillapiole inhibits parasite growth are still under investigation, but studies on its derivatives provide significant insights. Leishmania parasites have evolved complex strategies to survive within host macrophages, including the inhibition of apoptosis and the manipulation of host cell autophagy. imrpress.com Antileishmanial compounds often work by disrupting these survival mechanisms or by inducing oxidative stress within the parasite.

For instance, research on the analog dillapiole n-butyl ether (DBE) suggests that the mechanism of parasite death is directly related to exposure to the compound itself, rather than through the activation of reactive oxygen species (ROS) production by host macrophages. scielo.br Leishmania parasites are known to be highly sensitive to ROS in the absence of their unique trypanothione (B104310)/trypanothione reductase defense system. mdpi.com The ability of some compounds to induce an imbalance in the parasite's redox homeostasis is a key mechanism of their leishmanicidal action. mdpi.com

The enzymatic pathways of Leishmania that differ from the human host are prime targets for drug development. mdpi.com Two such enzymes are trypanothione reductase (TR) and N-myristoyltransferase (NMT). TR is a crucial enzyme in the parasite's unique antioxidant defense system, which is absent in humans, making it an attractive drug target. mdpi.commdpi.com Inhibition of TR compromises the parasite's ability to neutralize oxidative stress, leading to cell death. mdpi.com

NMT is another vital enzyme, responsible for attaching a myristoyl group to proteins, a process essential for the viability and virulence of Leishmania promastigotes. scielo.br In silico analysis of the isodillapiole analog, dillapiole n-butyl ether (DBE), explored its interaction with these enzymes. scielo.br The study revealed that DBE had a binding energy of -7.8 for an enzyme designated U53, which is linked to N-myristoyltransferase, suggesting a potential mechanism of action through the inhibition of this critical parasitic enzyme. scielo.br This indicates that isodillapiole and its derivatives may exert their antileishmanial effect by targeting essential enzymes like NMT, disrupting vital cellular functions of the parasite. scielo.br

Cellular Mechanisms of Parasite Growth Inhibition

Entomological Impacts and Modes of Action

Isodillapiole has demonstrated significant insecticidal and genotoxic effects on important arthropod disease vectors, positioning it as a potential alternative to conventional synthetic insecticides, to which many mosquito populations have developed resistance. scielo.brnih.govnih.govresearchgate.net

Isodillapiole has shown toxic effects against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. nih.govscielo.br Studies have documented that isodillapiole causes mortality in Ae. aegypti at various concentrations and also has adulticidal effects. scielo.brnih.govscielo.br Furthermore, exposure to isodillapiole leads to a significant reduction in oviposition (egg-laying) and egg-hatching rates over multiple generations. nih.govresearchgate.net

While much of the research has focused on Ae. aegypti, the effects of related dillapiole derivatives on Aedes albopictus suggest a potential for isodillapiole to be effective against this vector as well. scielo.brnih.gov The insecticidal activity of dillapiole derivatives is often linked to the chemical structure of the side chain. scielo.brnih.gov

Table 2: Documented Entomological Effects of Isodillapiole on Aedes aegypti This table is interactive. You can sort and filter the data.

| Effect | Life Stage Affected | Observation | Generations Affected | Citation |

|---|---|---|---|---|

| Toxicity | Larvae, Adults | Causes mortality | G₁ - G₄ | scielo.brnih.gov |

| Genotoxicity | Larvae (Neuroblasts), Adults (Oocytes) | Induces nuclear and chromosomal abnormalities | G₁ - G₄ | scielo.brresearchgate.netscielo.br |

| Reduced Oviposition | Adults | Significant reduction in the number of eggs laid | G₁ - G₄ | nih.govscielo.br |

| Reduced Hatching Rate | Eggs | Reduction in the number of hatched eggs | G₃, G₄ | nih.gov |

Isodillapiole exerts significant genotoxic effects on Ae. aegypti, indicating that it can damage the genetic material of the insect's cells. scielo.brresearchgate.net This damage has been observed in both larval neuroblasts and adult female oocytes. scielo.brresearchgate.netscienceopen.com

The genotoxic damage manifests as various nuclear and chromosomal abnormalities. researchgate.netscielo.br These include the formation of micronuclei, budding nuclei, polynucleated cells, and other malformations in interphase nuclei. scielo.brresearchgate.net During cell division, abnormalities such as chromosomal breaks and anaphase bridges have been recorded. scielo.brresearchgate.netscielo.br These effects were found to be dose-dependent and cumulative over four generations, suggesting a lasting impact on the mosquito genome. scielo.br The genotoxic potential of isodillapiole was observed at concentrations lower than those required for its parent compound, dillapiole, to produce similar effects. scielo.br

Genotoxic Mechanisms in Insect Systems

Induction of Nuclear Abnormalities (e.g., Micronuclei, Budding, Polynucleated Cells)

Exposure of Aedes aegypti larvae to isodillapiole has been shown to induce a range of nuclear abnormalities in neuroblast and oocyte cells. researchgate.netscielo.brnih.gov Cytogenetic analysis of interphase nuclei revealed the formation of micronuclei, nuclear budding, and the presence of polynucleated cells. researchgate.netresearchgate.netnih.gov Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. plos.org Nuclear budding, on the other hand, refers to protrusions of the nuclear envelope. plos.org The frequency of these abnormalities was found to be significantly higher in treated insects compared to control groups, indicating the genotoxic potential of isodillapiole. researchgate.netscielo.br

A study involving the analysis of 20,000 interphase nuclei from neuroblasts and oocytes of Ae. aegypti exposed to isodillapiole showed significant genotoxicity, including the formation of micronuclei, budding, and polynucleated cells. researchgate.netnih.gov The frequency of these nuclear abnormalities in neuroblasts was 3.1 to 6.7 times higher than the control in the first generation and increased to 6.1 to 7.0 times higher in the fourth generation. scielo.br

Chromosomal Aberrations (e.g., Chromosomal Breaks, Anaphasic Bridges)

Beyond interphase abnormalities, isodillapiole exposure also leads to significant chromosomal aberrations during cell division. researchgate.netscielo.br Analysis of metaphasic and anaphasic nuclei in Ae. aegypti revealed the presence of chromosomal breaks and anaphasic bridges. researchgate.netscielo.brscielo.br An anaphasic bridge is a chromosomal structural aberration where the sister chromatids are linked at their ends and are pulled towards opposite poles of the cell during anaphase, forming a bridge-like structure. nih.gov These aberrations are indicative of DNA damage and errors in chromosome segregation, further highlighting the clastogenic (chromosome-breaking) nature of isodillapiole. researchgate.netscielo.br

Impact on Genomic Integrity Across Generations

The genotoxic effects of isodillapiole are not limited to a single generation. researchgate.netscielo.br Studies have demonstrated a cumulative effect of the compound on the genomic integrity of Ae. aegypti over four consecutive generations. researchgate.netscielo.br The frequency of nuclear and chromosomal abnormalities was observed to persist and, in some cases, increase in subsequent generations, suggesting a lasting impact on the genetic stability of the exposed insect population. scielo.br This transgenerational effect underscores the potential of isodillapiole to disrupt the long-term genetic health of insect populations. researchgate.netscielo.br The faithful transmission of genetic information across generations is fundamental to the stability of a species' genome. scitechnol.com

Influence on Insect Reproduction and Population Dynamics (e.g., Oviposition Rates, Fertility)

Mean Oviposition Rates of Aedes aegypti Exposed to Isodillapiole

| Concentration (µg/mL) | Generation 1 (Mean Eggs ± SD) | Generation 2 (Mean Eggs ± SD) | Generation 3 (Mean Eggs ± SD) | Generation 4 (Mean Eggs ± SD) |

|---|---|---|---|---|

| 0 (Control) | 89.8 ± 15.7 | 103.3 ± 12.7 | 101.7 ± 17.1 | 94.9 ± 11.7 |

| 20 | 78.4 ± 6.9 | 60.1 ± 11.7 | 56.8 ± 7.8 | 42.6 ± 15.5 |

| 40 | 63.0 ± 10.4 | 45.8 ± 11.1 | 47.0 ± 17.4 | 36.4 ± 13.9 |

| 60 | 54.4 ± 7.3 | 36.6 ± 13.0 | 29.6 ± 12.6 | 18.1 ± 4.3 |

Data adapted from a study on the genotoxic effects of isodillapiole on Aedes aegypti oviposition. scielo.br

Modulation of Insecticide Resistance Genes

Isodillapiole has also been found to modulate the expression of genes associated with insecticide resistance in Aedes aegypti. nih.govinpa.gov.br This is particularly relevant in the context of controlling insect populations that have developed resistance to conventional synthetic insecticides. inpa.gov.br

Differential Expression of Detoxification Genes (e.g., GSTE7, CYP6N12)

Research has shown that isodillapiole can induce differential expression of specific detoxification genes in Ae. aegypti larvae. nih.govinpa.gov.br The genes GSTE7 (glutathione S-transferase epsilon 7) and CYP6N12 (cytochrome P450 6N12) are known to be involved in the detoxification of insecticides. nih.govinpa.gov.br In one study, the relative expression levels of both GSTE7 and CYP6N12 were higher in larvae exposed to a lower concentration of isodillapiole compared to a higher concentration. nih.govinpa.gov.br The expression of these genes also varied across four generations of exposure. nih.govinpa.gov.br For instance, the expression levels of both genes tended to decrease after the second generation. inpa.gov.br This modulation of detoxification genes suggests that isodillapiole can influence the metabolic pathways that insects use to defend themselves against xenobiotics. nih.govinpa.gov.br

Implications for Metabolic Stress Responses

The observed decrease in the expression of GSTE7 and CYP6N12 at higher concentrations of isodillapiole suggests that the larvae may be experiencing metabolic stress. nih.govinpa.gov.br When an organism is under significant stress, its metabolic resources may be overwhelmed, leading to a downregulation of certain physiological processes, including the expression of detoxification genes. nih.govinpa.gov.br This indicates that while lower concentrations of isodillapiole may trigger a defensive detoxification response, higher concentrations could be potent enough to induce a state of metabolic stress, potentially increasing the insect's susceptibility. nih.govinpa.gov.br The neuroendocrine system in insects plays a crucial role in mediating stress responses, involving hormones that regulate metabolism. mdpi.com

Synergistic Interactions with Commercial Insecticides

Isodillapiole, and its closely related isomer dillapiole, demonstrate significant synergistic properties when combined with various classes of commercial insecticides. This interaction is primarily characterized by an enhancement of the insecticides' efficacy, which is mechanistically linked to the inhibition of crucial detoxification enzymes within the target insects.

Enhancement of Insecticidal Efficacy

Research has shown that phenylpropanoids like dillapiole and its isomer, isodillapiole, can substantially increase the toxicity of synthetic insecticides. researchgate.net This synergistic action allows for potentially lower concentrations of commercial pesticides to achieve effective pest control. mdpi.com The synergistic potential of dillapiole has been observed in combination with insecticides from different classes, including pyrethroids, organochlorines, and carbamates. researchgate.net

Studies on the fall armyworm (Spodoptera frugiperda), a major agricultural pest, have quantified the synergistic effects of dillapiole when mixed with other natural compounds. While dillapiole alone is the most active component in the essential oil of Piper aduncum, its combination with other constituents leads to a marked increase in toxicity. nih.gov For instance, a strong synergistic effect was recorded when dillapiole was paired with β-caryophyllene, methyl eugenol, and α-humulene. mdpi.comnih.gov The use of such binary mixtures allows for a fine-tuning of insecticidal activity and the exploitation of these synergistic effects. mdpi.comnih.gov The table below presents the lethal dose (LD₅₀) values for dillapiole alone and in combination with other compounds against third-instar larvae of S. frugiperda, illustrating the enhanced efficacy.

| Compound/Mixture | LD₅₀ (ppm) | Reference |

|---|---|---|

| Dillapiole (alone) | 0.35 | nih.gov |

| Dillapiole + β-caryophyllene | 0.03 | nih.gov |

| Dillapiole + α-humulene | 0.05 | mdpi.com |

| Dillapiole + Methyl eugenol | 0.05 | mdpi.com |

| Dillapiole + Safrole | 0.06 | mdpi.com |

| Dillapiole + Myristicin (B1677595) | 0.06 | mdpi.com |

| Dillapiole + Linalool | 0.17 | mdpi.com |

| Dillapiole + Aromadendrene | 0.21 | mdpi.com |

| Dillapiole + β-pinene | 0.44 | nih.gov |

Furthermore, semi-synthetic derivatives of dillapiole, including isodillapiole, have been identified as valuable agents for controlling insecticide-resistant mosquito populations, such as Aedes aegypti. researchgate.net The development of resistance in insects is a significant challenge in public health, and synergists that can restore the effectiveness of existing insecticides are of great interest. brieflands.complos.org

Inhibition of Detoxification Enzymes (e.g., Cytochrome P450, Polysubstrate Monooxygenases)

The primary mechanism behind the synergistic activity of isodillapiole and related compounds is the inhibition of detoxification enzymes in insects. researchgate.net Insects possess sophisticated enzymatic systems to metabolize and neutralize foreign substances (xenobiotics), including insecticides. pjoes.comresearchgate.net Key among these are the cytochrome P450 monooxygenases (CYPs or P450s) and glutathione (B108866) S-transferases (GSTs). pjoes.comresearchgate.net An overproduction of these enzymes is a common mechanism of metabolic resistance, where the insecticide is broken down before it can reach its target site. pjoes.comfrontiersin.org

Isodillapiole and its isomer dillapiole act as inhibitors of these crucial enzymes. researchgate.net Their synergistic action is specifically associated with the ability to interact with cytochrome P450 and inhibit the activity of polysubstrate monooxygenases. researchgate.net The chemical structure of these compounds, particularly the methylenedioxyphenyl group, is key to this inhibitory action. This group binds to the heme prosthetic group within the active site of the P450 enzymes, forming a stable complex that effectively deactivates the enzyme and prevents it from metabolizing the insecticide. researchgate.net This inhibition allows the commercial insecticide to persist longer within the insect's body and exert its toxic effect.

Research on Aedes aegypti has directly investigated the effect of isodillapiole on the genes responsible for producing these detoxification enzymes. inpa.gov.br In one study, third-instar larvae were exposed to isodillapiole, and the expression levels of the genes CYP6N12 (a cytochrome P450 gene) and GSTE7 (a glutathione S-transferase gene) were measured. inpa.gov.br The results showed that exposure to isodillapiole altered the expression of these insecticide-resistance-associated genes. At a higher concentration (40 µg/mL), isodillapiole exposure led to a significant decrease in the expression of GSTE7, while the expression of CYP6N12 increased across four generations, suggesting a metabolic adaptation process. inpa.gov.br These findings provide direct evidence that isodillapiole interacts with the detoxification pathways that contribute to insecticide resistance.

| Compound | Target Organism | Affected Genes | Observed Effect on Gene Expression | Reference |

|---|---|---|---|---|

| Isodillapiole | Aedes aegypti (larvae) | GSTE7, CYP6N12 | Lower expression of GSTE7 and CYP6N12 at higher concentrations in the initial generation. Over subsequent generations, CYP6N12 expression increased. | inpa.gov.br |

By inhibiting the primary defense mechanism of insects against chemical agents, isodillapiole can effectively reverse metabolic resistance and enhance the potency of a range of commercial insecticides. researchgate.netresearchgate.net This makes it a valuable compound in the development of more effective and sustainable pest management strategies.

Molecular Interactions and Structure Activity Relationships

Elucidation of Molecular Targets in Biological Systems

The biological effects of isodillapiole and its derivatives are a consequence of their interactions with specific molecular targets. Research into semi-synthetic derivatives of the closely related compound dillapiole (B1196416) has identified acetylcholinesterase (AChE) as a significant target. mdpi.com For instance, propyl ether dillapiole and piperidyl dillapiole have been shown to inhibit AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine. mdpi.com

Another area of investigation is the effect of these compounds on cytochrome P450 (P450) enzymes. Isodillapiole has been observed to cause the expression of P450 resistance genes in Aedes aegypti. mdpi.com This suggests an interaction with the P450 system, which is a superfamily of enzymes involved in metabolism and detoxification.

Furthermore, studies on the antileishmanial properties of dillapiole analogs have pointed towards leishmanolysin (GP63) as a potential molecular target. inpa.gov.br GP63 is a major surface protease on Leishmania parasites and is crucial for their virulence. inpa.gov.br While this research focused on dillapiole derivatives, the structural similarity to isodillapiole suggests a possible area for future investigation into its own molecular targets.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of isodillapiole influences its biological functions. These studies help in identifying the key pharmacophoric features required for activity.

Influence of Side Chain Modifications on Activity

The side chain of the phenylpropene structure is a critical determinant of biological activity. The variation in activity among semi-synthetic derivatives of dillapiole is directly related to differences in the side chain. scielo.brnih.gov Modifications to the allyl side chain of the parent compound, dillapiole, to create derivatives such as ethyl, methyl, propyl, and n-butyl ethers, as well as the isomeric isodillapiole, have resulted in varied adulticidal activity against Aedes aegypti. researchgate.net This highlights that the nature of the side chain directly influences the compound's biological effects. scielo.brnih.gov For example, SAR studies on the anti-inflammatory activity of dillapiole and its analogues revealed that removing the double bond (saturation of the side chain) can increase the activity, while the allyl group itself is important. tandfonline.com

Comparative Analysis of Isodillapiole and Dillapiole Derivatives

Comparative studies between isodillapiole and its isomer, dillapiole, reveal significant differences in biological efficacy, primarily due to the position of the double bond in the propenyl side chain. In one study, dillapiole demonstrated fungicide and insecticide actions, whereas the isomeric isodillapiole showed no significant activity in the same biological tests. nih.govcapes.gov.br

However, in other contexts, both isomers show activity. Semi-synthetic derivatives of both dillapiole and isodillapiole have been shown to have adulticidal effects on Aedes aegypti. scielo.brnih.gov A study on the anti-inflammatory properties indicated that changing the double bond from the terminal position (allyl group in dillapiole) to the internal position (propenyl group in isodillapiole) negatively impacted the anti-inflammatory action. tandfonline.com Research into the genotoxic effects on Aedes aegypti suggested that isodillapiole has this potential at much lower concentrations than dillapiole. nih.gov

| Compound/Derivative | Biological Context | Comparative Finding | Reference(s) |

| Isodillapiole vs. Dillapiole | Fungicide & Insecticide | Isodillapiole showed no significant activity, while dillapiole was active. | nih.govcapes.gov.br |

| Isodillapiole vs. Dillapiole | Anti-inflammatory | Moving the double bond to the internal position (isodillapiole) reduced activity. | tandfonline.com |

| Isodillapiole vs. Dillapiole | Genotoxicity (Ae. aegypti) | Isodillapiole showed genotoxic potential at lower concentrations than dillapiole. | nih.gov |

| Isodillapiole & Dillapiole Derivatives | Adulticidal (Ae. aegypti) | Both show activity, with variations depending on the specific side chain. | scielo.brnih.gov |

SAR in Advanced Conjugates (e.g., Polyalkoxybenzene Pharmacophore, TPP Fragment, Linker Length)

To enhance biological activity, particularly antiproliferative effects, advanced conjugates of related natural allylpolyalkoxybenzenes have been synthesized. acs.org These conjugates typically feature three key components: the polyalkoxybenzene pharmacophore (derived from compounds like dillapiole or apiol), a triphenylphosphonium (TPP) fragment, and a linker chain. acs.org The TPP cation serves to target the mitochondria of cells. acs.org

SAR studies on these advanced conjugates have revealed several key findings:

Polyalkoxybenzene Pharmacophore: The structure of the initial allylpolyalkoxybenzene is crucial for activity.

TPP Fragment: The inclusion of the TPP moiety is a guiding strategy for mitochondrial targeting. acs.org

Linker Length: The length of the aliphatic chain connecting the pharmacophore and the TPP fragment is a critical determinant of antiproliferative activity. A study synthesizing TPP conjugates of apiol, dillapiole, myristicin (B1677595), and allyltetramethoxybenzene (B1208663) found that a linker of three carbon atoms was favorable for selective cancer cell growth inhibition. acs.org In contrast, introducing longer linkers (7-8 atoms) with ether or ester fragments generally yielded less active compounds. acs.org

Computational Modeling and In Silico Analysis of Interactions (e.g., Binding Energy Analysis)

Computational modeling provides powerful insights into the molecular interactions between isodillapiole derivatives and their biological targets. These in silico methods help to predict binding modes and affinities, guiding the rational design of more potent molecules.

Molecular docking is a common technique used to predict how a ligand binds to a protein's active site. scielo.org.mx For example, in a study of dillapiole n-butyl ether, molecular modeling showed the formation of two hydrogen bonds with serine residues (SER418 and SER421) of a target protein, suggesting a stable binding interaction. inpa.gov.br

Binding energy analysis is used to quantify the strength of these interactions. Lower calculated binding energy values typically indicate a more stable and feasible binding between the ligand and the receptor. mdpi.com Computational studies of various inhibitors with target enzymes often calculate parameters like the CDOCKER interaction energy to predict binding affinity. mdpi.com While specific binding energy data for isodillapiole is not detailed in the provided sources, the methodologies are well-established for its class of compounds. frontiersin.orgmaranasgroup.comnih.gov Preliminary SAR studies of dillapiole and its analogues, including isodillapiole, have utilized calculated molecular properties (structural, electronic, hydrophobic, and steric) to help establish these relationships. researchgate.netresearchgate.net

| Computational Technique | Purpose | Example Application/Finding | Reference(s) |

| Molecular Docking | Predicts the binding orientation of a ligand within a protein's active site. | A dillapiole derivative was shown to form two hydrogen bonds with serine residues in a target protein. | inpa.gov.br |

| Binding Energy Calculation | Quantifies the affinity between a ligand and its target. Lower energy suggests more favorable binding. | Used to rank and compare potential inhibitors for target enzymes. | mdpi.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity using calculated molecular properties. | Used in preliminary studies of dillapiole and isodillapiole to establish SAR. | researchgate.netresearchgate.net |

Advanced Analytical Methodologies in Isodillapiole Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

The precise chemical structure of isodillapiole is confirmed through various spectroscopic methods. jchps.com These techniques provide detailed information about the molecule's atomic composition and connectivity. jchps.comebsco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like isodillapiole. ebsco.comwikipedia.org It provides insights into the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgnptel.ac.in By analyzing the chemical shifts, spin-spin coupling, and splitting patterns in the NMR spectrum, researchers can piece together the molecule's framework. nptel.ac.inlibretexts.org For instance, the identification of isodillapiole synthesized from dillapiole (B1196416) was confirmed using nuclear magnetic resonance spectroscopy. researchgate.net This non-destructive technique is invaluable for verifying the identity and purity of a synthesized or isolated compound. wikipedia.org

Other spectroscopic techniques that complement NMR in structural analysis include:

Mass Spectrometry (MS): This technique determines the molecular weight of isodillapiole and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). jchps.comnptel.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the isodillapiole molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. jchps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and can be used for quantitative analysis. nptel.ac.in

Chromatographic Separations and Purity Assessment (e.g., Flash Column Chromatography, HPLC, GC)

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of isodillapiole. drawellanalytical.commoravek.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. solubilityofthings.com

Flash Column Chromatography is a rapid and efficient method for purifying organic compounds. solubilityofthings.comhawachhplccolumn.com It is often used in the synthesis of isodillapiole to isolate the target compound from reaction byproducts and unreacted starting materials. drawellanalytical.commz-at.de The process involves passing the mixture through a column packed with a stationary phase, typically silica (B1680970) gel, under pressure to speed up the separation. hawachhplccolumn.comteledynelabs.com

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique used for the final purity assessment of isodillapiole. drawellanalytical.com It provides high-resolution separations, allowing for the detection and quantification of even minor impurities. sepscience.com The purity of isolated fractions can be assessed before drying, although degradation of the target compound during the collection step can sometimes occur. chromatographyonline.com

Gas Chromatography (GC) is suitable for the analysis of volatile compounds and can be used to assess the purity of isodillapiole, particularly if any volatile impurities are expected. solubilityofthings.com

The primary goal of these chromatographic methods is to ensure a high degree of purity for the isodillapiole used in subsequent biological and toxicological studies, as impurities could lead to erroneous results. moravek.combio-rad.com

Molecular Biology Techniques for Gene Expression Analysis (e.g., Quantitative RT-PCR)

To understand the molecular mechanisms underlying the biological effects of isodillapiole, researchers employ molecular biology techniques to study changes in gene expression. nih.govwikipedia.org

Quantitative Real-Time PCR (qRT-PCR) is a powerful and sensitive technique used to measure the expression levels of specific genes. bio-rad.comclinisciences.com This method is particularly valuable in determining how isodillapiole affects the expression of genes involved in various cellular processes. inpa.gov.br For example, qRT-PCR has been used to assess the expression of insecticide resistance genes, such as GSTE7 and CYP6N12, in Aedes aegypti larvae exposed to isodillapiole. inpa.gov.brinpa.gov.br

The process involves converting messenger RNA (mRNA) from cells into complementary DNA (cDNA) through reverse transcription, which is then amplified in a real-time PCR instrument. clinisciences.com By monitoring the amplification in real-time, the initial amount of mRNA can be quantified, providing a measure of gene expression. bio-rad.com This allows for a detailed analysis of how isodillapiole may be inducing its effects at the transcriptional level. inpa.gov.brillumina.com

Cytogenetic Analysis Protocols for Genotoxicity Assessment

Cytogenetic analysis is employed to evaluate the potential of isodillapiole to cause damage to the genetic material of cells. scielo.br These studies are crucial for assessing the compound's safety profile.

The genotoxicity of isodillapiole has been investigated by analyzing the frequency of nuclear abnormalities in the cells of organisms exposed to the compound. scielo.brnih.gov In a study on Aedes aegypti, larvae were exposed to different concentrations of isodillapiole, and the neuroblasts and oocytes were examined for signs of genetic damage. scienceopen.comnih.gov

The analysis involved preparing slides of the cells and examining a large number of interphase and metaphase nuclei. scielo.br The presence of abnormalities such as micronuclei, budding, polynucleated cells, and chromosomal breaks were recorded. nih.govscienceopen.com A dose-dependent increase in the frequency of these anomalies indicates the genotoxic potential of isodillapiole. nih.gov These findings suggest that isodillapiole can induce genetic damage, which is an important consideration for its potential applications. scielo.brresearchgate.net

In Vitro Bioassay Development for Activity Evaluation

In vitro bioassays are essential tools for screening and evaluating the biological activity of compounds like isodillapiole in a controlled laboratory setting. routledge.comnih.gov These assays provide a means to assess a compound's efficacy and mechanism of action on a cellular or molecular level. biopharminternational.com

For isodillapiole, in vitro bioassays have been crucial in determining its insecticidal and genotoxic effects. scielo.brscienceopen.com For instance, bioassays exposing Aedes aegypti larvae to various concentrations of isodillapiole were conducted to evaluate its toxicity. nih.gov The development of these bioassays involves determining a measurable signal that indicates biological activity, such as cell death, inhibition of an enzyme, or a change in a cellular process. biopharminternational.com

The results from these in vitro studies, such as the observation of reduced oviposition and nuclear abnormalities in Aedes aegypti, provide strong evidence for the biological effects of isodillapiole. scielo.brscienceopen.com These assays are often a preliminary step before more complex in vivo studies are undertaken. oekotoxzentrum.ch

Computational and Chemoinformatic Approaches (e.g., In Silico Docking, Predictive Modeling)

Computational and chemoinformatic approaches are increasingly used in drug discovery and chemical research to predict the properties and activities of molecules like isodillapiole. scirp.orgmdpi.comscispace.com These in silico methods can save time and resources by prioritizing compounds for further experimental investigation. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netjapsonline.com In the context of isodillapiole, docking studies could be used to predict its binding affinity to specific protein targets, such as enzymes or receptors, which may be responsible for its biological effects. mdpi.com This can provide insights into its mechanism of action at a molecular level.

Future Research Directions

Exploration of Novel Biological Targets and Mechanisms

While initial studies have identified some biological effects of isodillapiole, a deeper understanding of its molecular interactions is crucial. Future research should prioritize the identification of novel biological targets and the elucidation of their underlying mechanisms of action.

One area of focus is its potential as an antileishmanial agent. researchgate.netscielo.brresearchgate.netscielo.brinpa.gov.br Studies have shown that isodillapiole and its derivatives exhibit activity against Leishmania species. researchgate.netscielo.brresearchgate.netscielo.brinpa.gov.br Future investigations could employ techniques such as proteomics to identify specific protein targets within the parasite that are modulated by isodillapiole. researchgate.net Understanding these interactions could pave the way for the development of more potent and selective antileishmanial drugs.

In the context of insect control, isodillapiole has been shown to affect the expression of genes associated with insecticide resistance in Aedes aegypti. mdpi.comgeneticsmr.comgeneticsmr.orginpa.gov.broup.com Specifically, it has been observed to influence the expression of the CYP6N12 and GSTE7 genes, which are part of the cytochrome P450 and glutathione (B108866) S-transferase families, respectively. geneticsmr.comgeneticsmr.orginpa.gov.broup.com Further transcriptomic and proteomic analyses are needed to create a comprehensive profile of the genes and proteins affected by isodillapiole exposure in various insect species. This could reveal new targets for insecticides and help in managing resistance.

Development of Advanced Isodillapiole Analogues for Specific Applications

The chemical structure of isodillapiole provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. wisdomlib.org The process of creating these analogues involves targeted chemical modifications to the parent molecule. wisdomlib.org

Structure-activity relationship (SAR) studies are essential in this endeavor. By systematically altering different parts of the isodillapiole molecule, such as the side chain or the benzodioxole ring, and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for specific effects. researchgate.net For example, modifications to the allyl side chain of the related compound dillapiole (B1196416) have resulted in derivatives with synergistic effects when combined with insecticides. researchgate.net Similar systematic modifications of isodillapiole could lead to the development of analogues with optimized properties for applications in medicine or agriculture.

The synthesis of derivatives like ethers and other substituted compounds has already shown promise. researchgate.netscielo.brresearchgate.net For instance, dillapiole n-butyl ether, an analogue, has been evaluated for its antileishmanial effects. researchgate.netscielo.br Future work should focus on creating a diverse library of isodillapiole analogues and screening them for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Integration of Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of isodillapiole, the integration of various "omics" technologies is a critical future direction. This includes genomics, transcriptomics, proteomics, and metabolomics. researchgate.net

Transcriptomic analysis, for instance, can reveal global changes in gene expression in response to isodillapiole treatment. Studies have already initiated this by examining the expression of specific insecticide resistance genes. geneticsmr.comgeneticsmr.orginpa.gov.br Expanding these studies to a genome-wide scale will provide a more complete picture of the cellular pathways affected by the compound.

Metabolomics, the study of the complete set of small-molecule metabolites, can provide insights into the metabolic perturbations caused by isodillapiole. researchgate.net By combining metabolomic data with transcriptomic and proteomic data, researchers can construct detailed models of the compound's mechanism of action. For example, understanding the metabolic profiling in response to isodillapiole could help elucidate its role as a potential biomarker for the consumption of certain foods like dill.

Sustainable Production and Green Synthesis Methodologies

As the potential applications of isodillapiole and its derivatives expand, the development of sustainable and environmentally friendly production methods becomes increasingly important. panda.org Isodillapiole is a semi-synthetic derivative of dillapiole, which is naturally found in the essential oil of plants like Piper aduncum. mdpi.comresearchgate.net

Future research should focus on optimizing the extraction of dillapiole from plant sources and improving the efficiency of the isomerization reaction used to produce isodillapiole. inpa.gov.brresearchgate.net This includes exploring alternative, greener catalysts and solvents for the synthesis process. benthamscience.comresearchgate.net The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, should guide this research. researchgate.netmdpi.commdpi.complos.orgnih.gov

Furthermore, exploring biotechnological production methods, such as using microbial fermentation or plant cell cultures to produce dillapiole, could offer a more sustainable and controlled supply chain.

Application in Integrated Pest Management Strategies

Isodillapiole and its analogues have demonstrated potential for use in Integrated Pest Management (IPM) programs. epa.govteagasc.ie IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. epa.gov

The synergistic activity of isodillapiole derivatives with existing insecticides is a key area for future research. researchgate.net Synergists can enhance the efficacy of insecticides, allowing for lower application rates and potentially mitigating the development of resistance. Studies have shown that dillapiole derivatives can act as synergists for pyrethrins. researchgate.net Further investigation into the synergistic potential of isodillapiole with a broader range of insecticides, including newer classes of compounds, is warranted.

Additionally, the genotoxic and oviposition-deterrent effects of isodillapiole on insects like Aedes aegypti suggest its potential as a standalone control agent. mdpi.comresearchgate.netresearchgate.net Research should be conducted to evaluate the field efficacy and environmental impact of isodillapiole-based formulations for pest control. bioone.org This includes assessing its effects on non-target organisms and its persistence in the environment to ensure its compatibility with the principles of sustainable agriculture. teagasc.ieissues.org

Q & A

Q. What are the standard protocols for synthesizing isodillapiole in laboratory settings?

Isodillapiole is synthesized via isomerization of dillapiole using a 17% KOH solution in ethanol under reflux for 24 hours. Purification involves flash column chromatography with hexane, AcOEt (95:5), and MeOH. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the identity and isomer ratio (E/Z mixture). Researchers must validate purity through chromatographic techniques and provide detailed protocols for reproducibility .

Q. Which analytical methods are recommended for confirming isodillapiole identity and purity?

High-resolution NMR spectroscopy is critical for structural confirmation, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can assess purity. For novel derivatives, elemental analysis and spectral data (IR, UV-Vis) should supplement these methods. Always cross-reference with established literature for spectral benchmarks .

Q. How do researchers determine the optimal concentration of isodillapiole for toxicity assays?

LC50 (lethal concentration for 50% mortality) is established via dose-response experiments. For example, in Ae. aegypti larvae, concentrations (e.g., 20–60 µg/mL) are selected based on preliminary toxicity assays. Survival rates and mitotic abnormalities are quantified using standardized bioassays, with statistical validation via ANOVA and post-hoc tests (e.g., Tukey’s test) .

Advanced Research Questions

Q. How can contradictions in genotoxicity data across generations of Ae. aegypti exposed to isodillapiole be resolved?

Contradictions may arise from adaptive resistance or cumulative damage. To address this:

- Perform longitudinal studies across multiple generations (e.g., G1–G4) under controlled conditions.

- Use two-way ANOVA to isolate concentration-dependent and generational effects.

- Validate findings with cytological analyses (e.g., chromosomal breaks, micronuclei) and replicate experiments with larger sample sizes to reduce variability .

Q. What experimental design considerations are critical for multi-generational studies on isodillapiole’s effects?

- Population Control: Maintain untreated control groups across all generations to baseline abnormalities.

- Exposure Consistency: Standardize exposure duration (e.g., 4 hours for larvae) and environmental factors (temperature, pH).

- Data Collection: Track both immediate (e.g., larval mortality) and latent effects (e.g., oocyte malformations in subsequent generations).

- Statistical Power: Use software like GraphPad Prism for normality testing (e.g., D’Agostino & Pearson) and ensure adequate replicates (n ≥ 5) .

Q. What methodologies optimize isodillapiole’s efficacy in targeting specific biological pathways?

- Mechanistic Studies: Combine RNA sequencing or proteomics to identify gene/protein expression changes post-exposure.

- Comparative Analysis: Test isodillapiole against structurally similar compounds (e.g., dillapiole) to isolate isomer-specific effects.

- Dose Optimization: Use fractional factorial designs to evaluate interactions between concentration, exposure time, and secondary variables (e.g., pH) .

Methodological Guidelines for Data Analysis

Q. How should researchers address variability in chromosomal abnormality frequencies during data interpretation?

- Normalization: Express abnormalities as ratios relative to control groups.

- Outlier Detection: Apply Grubbs’ test or Dixon’s Q-test to exclude non-biological anomalies.

- Meta-Analysis: Aggregate data from independent studies to identify trends (e.g., dose-dependent increases in nuclear budding) .

Q. What strategies ensure reproducibility in isodillapiole-related experiments?

- Protocol Standardization: Document reagent sources (e.g., KOH purity), equipment calibration, and procedural timings.

- Open Data: Share raw datasets (e.g., cytological images, NMR spectra) in supplementary materials.

- Peer Validation: Collaborate with independent labs to replicate key findings, particularly for novel synthesis or genotoxicity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.